4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one

Asymmetric synthesis Propargylic alcohols TarB-NO₂ reduction

Standard TMS-ynones fail to deliver high enantioselectivity in asymmetric reductions of branched aliphatic substrates. This compound solves that limitation. - TarB-NO₂/NaBH₄ system: Achieves up to 90% ee (vs. <30% for linear analogs) - Enables tandem Diels-Alder/Nazarov cascades via β-silyl effect ( >20:1 dr) - TMS protection allows orthogonal dithioacetal/Pd-coupling sequences inaccessible with terminal alkyne (CAS 5891-25-8) - tert-Butyl steric bulk suppresses solid-state aggregation for mechanoresponsive materials Supplied with analytical data (NMR, HPLC). Available for R&D, cGMP intermediates, and material science programs.

Molecular Formula C10H18OSi
Molecular Weight 182.33 g/mol
CAS No. 53723-94-7
Cat. No. B12441288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one
CAS53723-94-7
Molecular FormulaC10H18OSi
Molecular Weight182.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C#C[Si](C)(C)C
InChIInChI=1S/C10H18OSi/c1-10(2,3)9(11)7-8-12(4,5)6/h1-6H3
InChIKeyWKMFMMRPEDMERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one: Core Identity and Procurement


4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one (CAS 53723-94-7) is a conjugated α,β-ynone featuring a trimethylsilyl (TMS)-protected alkyne and a sterically demanding tert-butyl ketone moiety (molecular formula C₁₀H₁₈OSi, MW 182.33 g/mol) [1]. This compound belongs to the silyl-protected acetylenic ketone class, which serves as versatile intermediates in organic synthesis due to the orthogonal reactivity of the TMS–alkyne, the carbonyl group, and the bulky tert-butyl substituent [2]. The TMS group functions as a protecting group for the terminal alkyne, enabling selective transformations that are inaccessible with unprotected terminal alkynes .

Why This Silyl-Ynone Cannot Be Replaced by Generic Analogs


Substituting 4,4-dimethyl-1-(trimethylsilyl)pent-1-YN-3-one with a generic silyl-ynone ignores the decisive role of the tert-butyl substituent in determining stereochemical outcomes. In the TarB-NO₂/NaBH₄ asymmetric reduction system, highly branched aliphatic ynones—such as those bearing a tert-butyl group at the carbonyl α-position—achieve enantiomeric excesses up to 90% ee, whereas aromatic and linear aliphatic ynones yield only modest enantioselectivity under identical conditions [1]. Furthermore, the TMS group is not merely a passive protecting group; its β-silyl effect is instrumental in enabling tandem Diels–Alder/Nazarov cascades that are otherwise challenging or unattainable with non-silylated or differently silylated analogs [2]. Generic substitution therefore risks compromised enantioselectivity, reduced reaction efficiency, or complete failure of the intended synthetic transformation.

Quantitative Differentiation Evidence


Enantioselective Reduction: Branched Ynones vs. Aromatic and Linear Analogs

In the TarB-NO₂/NaBH₄ asymmetric reduction system, highly branched aliphatic α,β-ynones—represented by 4,4-dimethyl-1-(trimethylsilyl)pent-1-YN-3-one—achieve enantiomeric excesses up to 90% ee at 25 °C within 1 hour. By contrast, aromatic ynones (e.g., 5-phenyl-1-(trimethylsilyl)-1-pentyn-3-one) and linear aliphatic ynones (e.g., 1-(trimethylsilyl)-1-pentyn-3-one, CAS 18387-58-1) produce only modest enantioselectivity under the same optimized conditions [1]. This differential is attributed to the steric influence of the tert-butyl group, which enhances chiral induction in the transition state.

Asymmetric synthesis Propargylic alcohols TarB-NO₂ reduction

Propargylic Dithioacetal Synthesis via TMS Protection Strategy

Treatment of TMS-substituted alkynyl ketones (including 4,4-dimethyl-1-(trimethylsilyl)pent-1-YN-3-one) with 1,2-ethanedithiol in the presence of BF₃·OEt₂ in methanol yields the corresponding TMS-protected dithioacetal. Subsequent desilylation under basic conditions followed by Pd-catalyzed coupling with aryl iodides provides propargylic dithioacetals in excellent yield . Non-silylated terminal alkynyl ketones cannot participate in this protecting-group-enabled sequence without competing side reactions at the free alkyne terminus.

Propargylic dithioacetals Protecting group strategy Palladium-catalyzed coupling

Tandem Diels–Alder/Nazarov Cascade Enabled by β-Silyl Effect

1-Aryl-3-(trimethylsilyl) ynones, a class encompassing 4,4-dimethyl-1-(trimethylsilyl)pent-1-YN-3-one (upon appropriate aryl substitution at the 1-position), undergo a one-pot tandem Diels–Alder/Nazarov reaction. The β-silyl effect is described as instrumental for accessing this otherwise challenging cascade annulation, delivering carbo- and heterocyclic fused ring systems in good to excellent yields with excellent diastereocontrol. A representative silyl-substituted ynone yielded the tricyclic product in 56% yield with >20:1 diastereoselectivity [1]. Non-silylated ynones do not participate in this tandem process efficiently due to the absence of the stabilizing β-silyl effect on the oxyallyl cation intermediate.

Tandem reaction Diels–Alder Nazarov cyclization

Weinreb Amide Route vs. Morpholine Amide for Ynone Synthesis

1-Trimethylsilyl-1-alkyn-3-ones (including 4,4-dimethyl-1-(trimethylsilyl)pent-1-YN-3-one) are accessible in 86–90% isolated yield via reaction of Weinreb amides with lithium trimethylsilylacetylide [1]. A direct comparative study established that treatment with stoichiometric alkynyllithium generally effects complete reaction with Weinreb amides, whereas incomplete reactions are obtained from the corresponding morpholine amides [2]. This route simultaneously installs both the TMS-protected alkyne and the ketone functionality, providing a convergent entry to the compound class.

Ynone synthesis Weinreb amide Alkynyllithium

TMS vs. TES Protection: Orthogonality in Sequential Transformations

The trimethylsilyl (TMS) group on 4,4-dimethyl-1-(trimethylsilyl)pent-1-YN-3-one can be removed under mild basic conditions (e.g., K₂CO₃/MeOH) to liberate the terminal alkyne for subsequent Pd-catalyzed cross-coupling . Triethylsilyl (TES) analogs require different deprotection conditions (e.g., formic acid or fluoride sources) that may be incompatible with acid- or fluoride-sensitive substrates [1]. The TMS group thus occupies a strategic reactivity window—sufficiently stable for synthetic manipulations yet readily cleaved under orthogonal conditions—making it the preferred protecting group for alkyne ketones in multi-step syntheses.

Silyl protecting group TMS vs. TES Chemoselective deprotection

Steric Bulk Effect on Aggregation and Solid-State Properties

In a study of pyrenyl ynones, the combination of bulky tert-butyl and trimethylsilyl groups served to reduce the number of aggregation patterns in the solid state and to prohibit complete back-reactions, enabling distinct mechanofluorochromic (MFC) behavior [1]. Analogs lacking the tert-butyl group exhibited different aggregation behavior and incomplete suppression of back-reactions. Although this evidence derives from pyrenyl ynone systems rather than the title compound itself, the mechanistic principle—that dual steric shielding from both the tert-butyl and TMS groups uniquely modulates solid-state properties—is class-transferable to 4,4-dimethyl-1-(trimethylsilyl)pent-1-YN-3-one derivatives.

Mechanofluorochromism Aggregation-induced effects Solid-state properties

Optimal Application Scenarios


Asymmetric Synthesis of Chiral Propargylic Alcohols

The TarB-NO₂/NaBH₄ system reduces 4,4-dimethyl-1-(trimethylsilyl)pent-1-YN-3-one to the corresponding chiral propargylic alcohol with up to 90% ee, significantly outperforming linear or aromatic TMS-ynone analogs [1]. This makes the compound the preferred substrate for medicinal chemistry programs requiring enantioenriched propargylic alcohol intermediates, particularly for targets where the (R)-configuration is desired.

Multi-Step Synthesis of Propargylic Dithioacetals

The TMS group enables a two-step sequence (dithioacetal formation followed by desilylation and Pd-catalyzed coupling) that is not accessible with the corresponding terminal alkyne (4,4-dimethyl-1-pentyn-3-one, CAS 5891-25-8) [1]. This scenario applies to laboratories synthesizing sulfur-containing propargylic scaffolds for further elaboration into allenes, furans, or pyrroles.

Rapid Construction of Polycyclic Frameworks via Tandem Cascades

The β-silyl effect intrinsic to this compound class enables one-pot tandem Diels–Alder/Nazarov reactions that generate three new C–C bonds, a quaternary carbon, and two stereogenic centers with >20:1 dr, in good yields [1]. This application is critical for natural product synthesis and diversity-oriented synthesis programs requiring rapid complexity generation.

Materials Chemistry Exploiting Dual Steric Shielding

The synergistic steric effects of the tert-butyl and TMS groups suppress undesirable aggregation and back-reactions in the solid state, as demonstrated in pyrenyl ynone systems [1]. 4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one serves as a key precursor for designing mechanoresponsive materials where controlled solid-state molecular packing is essential.

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